molecular formula C21H13Cl2NO B3038992 3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one CAS No. 946386-16-9

3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one

Cat. No.: B3038992
CAS No.: 946386-16-9
M. Wt: 366.2 g/mol
InChI Key: CCNZHWQCFOJCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichloroanilino)-2-phenyl-1H-inden-1-one is a synthetic indenone derivative featuring a phenyl group at the C2 position and a 3,5-dichloro-substituted anilino moiety at C2. Its molecular formula is C₂₁H₁₄Cl₂N₂O, with a molecular weight of 393.25 g/mol. The compound’s structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications, including kinase inhibition and therapeutic agent development .

Properties

IUPAC Name

3-(3,5-dichloroanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO/c22-14-10-15(23)12-16(11-14)24-20-17-8-4-5-9-18(17)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNZHWQCFOJCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214771
Record name 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-16-9
Record name 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one typically involves the reaction of 3,5-dichloroaniline with 2-phenylindene-1-one. The reaction conditions often include the use of a suitable solvent, such as ethanol or isopropanol, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups .

Scientific Research Applications

3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the anilino group or the phenyl ring at C2. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Anilino Group) C2 Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
3-(3,5-Dichloroanilino)-2-phenyl-1H-inden-1-one 3,5-Cl₂ Phenyl 393.25 5.9* 3
3-(4-Chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one 4-Cl 3,4-(OCH₃)₂ 391.85 5.4 4
3-(3,5-Dimethoxyanilino)-2-phenyl-1H-inden-1-one (Compound 6) 3,5-(OCH₃)₂ Phenyl 385.38 4.2 5
2-Phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-1H-inden-1-one 3-CF₂CF₂O Phenyl 413.36 6.1 3
3-[2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-en-1-yl]phenyl 4-methoxybenzoate 3,5-Cl₂ + cyano/ester Complex 467.31 6.8 6

*Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity: The dichloroanilino group increases XLogP3 compared to methoxy analogs (e.g., 5.9 vs.
  • Electron-Withdrawing Effects : Chloro groups (3,5-dichloro) improve stability and binding affinity in kinase inhibitors compared to methoxy groups, which are electron-donating .
  • Steric and Functional Modifications: Substituents like tetrafluoroethoxy (CF₂CF₂O) or cyano/ester groups introduce steric bulk or hydrogen-bonding capacity, altering target selectivity .
Kinase Inhibition :
  • The dichloroanilino moiety is critical in Bruton’s tyrosine kinase (BTK) inhibitors. For example, 2-(3,5-dichloroanilino)-1-{(3R)-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]azepan-1-yl}ethan-1-one (PDB: 8FLH) shares the 3,5-dichloroanilino group and demonstrates potent BTK inhibition (IC₅₀ < 10 nM) .
  • In contrast, the dimethoxy analog (Compound 6, ) targets PIP3-dependent pathways, suggesting divergent therapeutic applications (e.g., metabolic disorders vs. immunology) .
Antimicrobial and Anticancer Potential :
  • Indenone derivatives with chloro substituents exhibit enhanced antimicrobial activity compared to methoxy variants, likely due to increased electrophilicity and membrane disruption .
  • The tetrafluoroethoxy analog () may show improved CNS penetration due to higher lipophilicity, though toxicity risks increase with fluorinated groups .

Crystallographic and Computational Insights

  • Structural Validation: SHELX programs () have been used to refine crystal structures of related indenones, confirming planar indenone cores and substituent orientations critical for activity .
  • DFT Studies: Analogous compounds (e.g., 3-arylaminoindenones) show that electron-withdrawing groups stabilize the lowest unoccupied molecular orbital (LUMO), enhancing reactivity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.